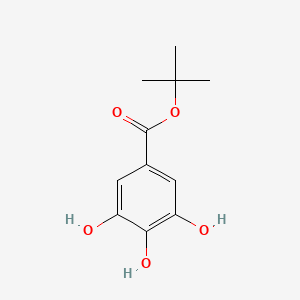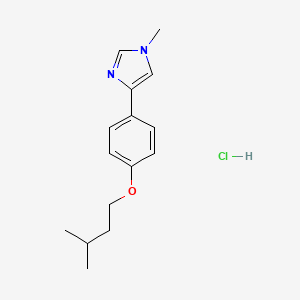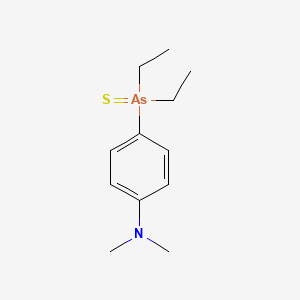
4-(Diethylarsorothioyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylarsorothioyl)-N,N-dimethylaniline: is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a sulfur atom and a diethyl group, along with a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylarsorothioyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diethylarsorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diethylarsorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The dimethylaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of arsenic(V) oxides or sulfides.
Reduction: Formation of arsenic(III) compounds.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its arsenic content makes it effective against certain bacteria and fungi.
Medicine: The compound is investigated for its potential use in chemotherapy due to its ability to interact with biological molecules and disrupt cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 4-(Diethylarsorothioyl)-N,N-dimethylaniline involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
- 4-(Diethylarsorothioyl)-N,N-diethylaniline
- 4-(Diethylarsorothioyl)-N,N-dimethylbenzeneamine
- 4-(Diethylarsorothioyl)-N,N-dimethylphenylamine
Comparison: 4-(Diethylarsorothioyl)-N,N-dimethylaniline is unique due to its specific combination of the diethylarsorothioyl group and the dimethylaniline moiety. This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in similar compounds. The presence of the dimethylaniline group enhances its solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions.
Eigenschaften
CAS-Nummer |
39078-19-8 |
|---|---|
Molekularformel |
C12H20AsNS |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
4-diethylarsinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20AsNS/c1-5-13(15,6-2)11-7-9-12(10-8-11)14(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
PUAVBDLZWWKUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](=S)(CC)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
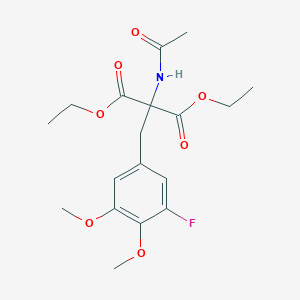


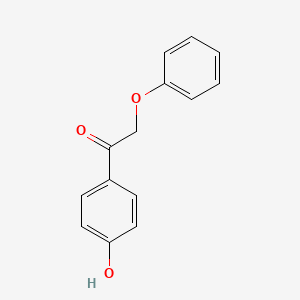
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
